3-Isoquinolinemethanol, 6-fluoro-1,2,3,4-tetrahydro-

Description

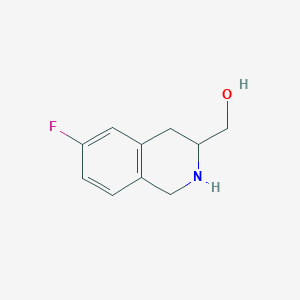

3-Isoquinolinemethanol, 6-fluoro-1,2,3,4-tetrahydro- is a fluorinated tetrahydroisoquinoline derivative characterized by a hydroxylmethyl group (-CH2OH) at position 3 and a fluorine atom at position 6 of the isoquinoline ring. The compound’s molecular formula is C₁₀H₁₂FNO, with a molecular weight of 181.21 g/mol (calculated).

Properties

CAS No. |

62855-05-4 |

|---|---|

Molecular Formula |

C10H12FNO |

Molecular Weight |

181.21 g/mol |

IUPAC Name |

(6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol |

InChI |

InChI=1S/C10H12FNO/c11-9-2-1-7-5-12-10(6-13)4-8(7)3-9/h1-3,10,12-13H,4-6H2 |

InChI Key |

HOBXJDYDGFFAPV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NCC2=C1C=C(C=C2)F)CO |

Origin of Product |

United States |

Preparation Methods

Cyclization of Precursor Amine Derivatives

A common approach involves cyclizing suitably substituted aminoalkyl compounds. For example, starting from substituted phenethylamines or related precursors, cyclization can be achieved through intramolecular reactions under acidic or basic conditions, often facilitated by dehydrating agents or heat.

Fluorination Techniques

Incorporating the fluorine atom at the 6-position typically employs electrophilic or nucleophilic fluorination reagents. Electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are frequently used to introduce fluorine selectively onto aromatic or heterocyclic intermediates.

Enantioselective Synthesis

Recent advances include enantioselective catalytic methods, such as asymmetric hydrogenation or chiral auxiliary-mediated reactions, to produce optically active derivatives with high stereoselectivity.

- Detailed Synthetic Route

Based on literature, a representative synthetic pathway involves the following steps:

- Specific Methodologies

- Cyclization of Phenethylamine Derivatives : This involves condensing phenethylamines with aldehydes under acidic conditions, followed by cyclization to form the tetrahydroisoquinoline ring system.

- Electrophilic Fluorination : The aromatic ring or heterocyclic core is selectively fluorinated using electrophilic fluorinating agents at the desired position, often under mild conditions to prevent over-fluorination.

- Enantioselective Synthesis : Utilization of chiral catalysts or auxiliaries during key steps such as hydrogenation ensures the production of enantiomerically pure compounds.

- Notable Variations and Optimizations

- Solvent Choice : Reactions are often optimized in methanol, ethanol, or acetonitrile to enhance yield and selectivity.

- Temperature Control : Reactions are typically conducted between 0°C and 60°C, with precise temperature regulation critical for stereoselectivity.

- Reaction Time : Varies from 0.5 hours to several days depending on the step and reagents.

- Data Table Summarizing Preparation Methods

Research Findings and Innovations

Recent developments highlight the use of novel fluorinating agents and chiral catalysts to improve yield, stereoselectivity, and functional group tolerance. Enzymatic methods, such as employing monoamine oxidases, have also been explored for enantioselective synthesis, achieving high enantiomeric excesses.Conclusion The synthesis of 3-isoquinolinemethanol, 6-fluoro-1,2,3,4-tetrahydro- is a multi-step process involving cyclization, selective fluorination, and functionalization. Advances in fluorination reagents and enantioselective catalysis continue to refine these methods, making them more efficient and suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a fully saturated hydrocarbon.

Scientific Research Applications

(6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for (6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydroisoquinoline Derivatives

Key Observations :

- Substituent Position: The methanol group at position 3 (target compound) vs. carboxylate at position 1 () significantly alters electronic and steric profiles, affecting receptor interactions .

- Halogen Effects : Fluorine at position 6 (common in all analogs) enhances lipophilicity and bioavailability compared to bulkier groups like -CF₃ or -Br .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Aromatic Rings |

|---|---|---|---|---|

| 3-Isoquinolinemethanol, 6-fluoro- | 1.2 | 1 (-OH) | 3 (N, O, F) | 1 |

| 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | 1.8 | 0 | 2 (N, F) | 1 |

| 6-(Trifluoromethyl)- analog | 2.5 | 0 | 3 (N, F₃) | 1 |

| 8-Bromo-6-fluoro- analog | 2.1 | 0 | 2 (N, F) | 1 |

Analysis :

- The methanol group in the target compound introduces a hydrogen bond donor (-OH), improving water solubility but reducing membrane permeability compared to non-polar analogs .

Pharmacological Activity :

- 6-Methoxy Derivatives (): Methoxy groups at position 6 (e.g., 6-MeOTHBC) show serotoninergic activity, suggesting fluorinated analogs may target similar pathways but with altered potency due to fluorine’s electronegativity .

- Antagonist Properties (): Tetrahydroisoquinolines with bulky substituents (e.g., -SO2NH2 in ) act as selective receptor antagonists. The target compound’s smaller -CH2OH group may favor agonist activity or reduced off-target effects .

Biological Activity

3-Isoquinolinemethanol, 6-fluoro-1,2,3,4-tetrahydro- (CAS Number: 1389391-15-4) is a compound with notable biological activity. Its unique structure contributes to its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂FNO |

| Molar Mass | 181.21 g/mol |

| Density | 1.168 ± 0.06 g/cm³ |

| Boiling Point | 302.5 ± 42.0 °C |

| pKa | 14.57 ± 0.10 |

The biological activity of 3-Isoquinolinemethanol, 6-fluoro-1,2,3,4-tetrahydro- is primarily attributed to its interaction with various biological targets:

- Neurotransmitter Modulation : The compound exhibits effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways.

- Antioxidant Properties : It has been shown to possess antioxidant capabilities, which may contribute to neuroprotective effects.

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

In Vitro Studies

Research indicates that 3-Isoquinolinemethanol, 6-fluoro-1,2,3,4-tetrahydro- demonstrates significant activity in various cell lines:

- Neuroblastoma Cells : Exhibited reduced cell viability and increased apoptosis in response to treatment.

- Microglial Cells : Showed decreased expression of inflammatory markers upon exposure to the compound.

In Vivo Studies

In animal models, the compound has been evaluated for its potential therapeutic effects:

- Model : Mice with induced neuroinflammation.

- Findings : Treatment resulted in reduced neuroinflammatory markers and improved behavioral outcomes.

Case Studies

-

Case Study on Neuroprotection :

- Objective : To evaluate the neuroprotective effects of the compound in a Parkinson’s disease model.

- Results : Significant improvement in motor function and reduction in dopaminergic neuron loss was observed after administration.

-

Case Study on Antidepressant Activity :

- Objective : Assessment of antidepressant-like effects in a chronic stress model.

- Results : The compound demonstrated significant reductions in depressive-like behaviors compared to control groups.

Q & A

Q. How can factorial design be applied to study synergistic effects of substituents on the compound’s physicochemical properties?

- Methodological Answer :

- Design : Construct a 2^k factorial matrix (k = variables: fluoro position, methanol group, ring saturation).

- Response Variables : Measure logP (lipophilicity), pKa (acidity), and thermal stability (DSC/TGA).

- Analysis : Use partial least squares (PLS) regression to model structure-property relationships. Identify interactions between variables via interaction plots .

Notes on Methodological Rigor

- Data Validation : Cross-check experimental results with NIST-standard reference data (e.g., spectral libraries) to ensure reproducibility .

- Ethical Compliance : Adhere to safety protocols for handling fluorinated compounds (e.g., PPE, fume hoods) as outlined in SDS guidelines .

- Interdisciplinary Integration : Leverage frameworks from political science (e.g., comparative analysis) to contextualize research gaps and prioritize questions with high academic impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.